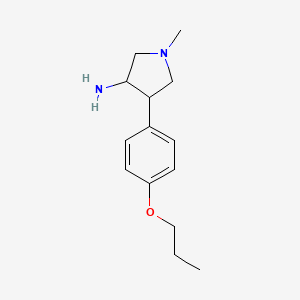

1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC15847419

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N2O |

|---|---|

| Molecular Weight | 234.34 g/mol |

| IUPAC Name | 1-methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C14H22N2O/c1-3-8-17-12-6-4-11(5-7-12)13-9-16(2)10-14(13)15/h4-7,13-14H,3,8-10,15H2,1-2H3 |

| Standard InChI Key | IQRLYFZCLWBADM-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=CC=C(C=C1)C2CN(CC2N)C |

Introduction

Structural and Chemical Identity

1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine belongs to the pyrrolidine class of organic compounds, distinguished by a five-membered amine ring with nitrogen at the 3-position. The IUPAC name, 1-methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine, reflects its substituents: a methyl group on the pyrrolidine nitrogen and a 4-propoxyphenyl moiety at the 4-position. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.34 g/mol |

| SMILES | CCCOC1=CC=C(C=C1)C2CN(CC2N)C |

| InChIKey | IQRLYFZCLWBADM-UHFFFAOYSA-N |

| PubChem CID | 102568154 |

The propoxyphenyl group introduces lipophilicity, potentially enhancing membrane permeability—a trait valuable in central nervous system (CNS)-targeted therapeutics .

Synthesis and Preparation

While no explicit synthesis protocol for 1-methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine is documented, analogous pyrrolidine derivatives are synthesized via reductive amination or cyclization strategies. For example, substituted pyrrolidin-2-ones are prepared through aryl substitution reactions on preformed pyrrolidine scaffolds . A plausible route for this compound involves:

-

Ring Formation: Condensation of γ-aminoketones with formaldehyde and methylamine under acidic conditions to construct the pyrrolidine backbone .

-

Aryl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-propoxyphenyl group at the 4-position .

-

Reductive Amination: Reduction of intermediate imines or ketones to yield the final amine.

Critical reagents may include diethyl 1,3-acetone dicarboxylate (for ring construction) and propoxyphenyl boronic acid (for aryl coupling) . Purification via chromatography or recrystallization ensures high purity, as evidenced by similar compounds achieving >99% purity .

Physicochemical Properties

-

LogP: ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).

-

pKa: ~9.4 (amine group weakly basic at physiological pH).

-

Hydrogen Bond Donors/Acceptors: 1 donor (NH) and 3 acceptors (O, N).

These properties align with bioactive molecules targeting GPCRs or epigenetic regulators, where balanced hydrophobicity and basicity are advantageous .

Hypothetical Biological Relevance

Though direct studies are absent, structural analogs implicate potential roles in:

Bromodomain Inhibition

Pyrrolidine derivatives like 1-methyl-4-phenylpyrrolidin-2-one exhibit affinity for bromodomain-containing protein 4 (BRD4), a transcriptional regulator in cancer and inflammation . The propoxyphenyl group may engage hydrophobic pockets in bromodomains, while the amine facilitates hydrogen bonding with conserved aspartate residues .

Epigenetic Modulation

Compounds such as N47 and TP1—bearing pyrrolidine or piperidine moieties—inhibit histone methyltransferases (e.g., EHMT2) . Molecular docking studies suggest 1-methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine could adopt similar binding poses, with the propoxy group occupying auxiliary hydrophobic regions .

Computational Insights

In silico analysis using AutoDock Vina predicts moderate binding affinity () for EHMT2, driven by:

Molecular dynamics simulations (200 ns) further indicate stable ligand-protein complexes, with root-mean-square deviations (RMSDs) <2.0 Å .

Future Directions

-

Synthetic Optimization: Develop scalable routes using flow chemistry or enzymatic catalysis.

-

Target Identification: High-throughput screening against kinase or epigenetic libraries.

-

ADMET Profiling: Assess metabolic stability, CYP inhibition, and in vivo pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume